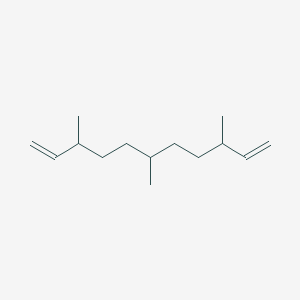![molecular formula C33H28N2O4 B14180482 9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene CAS No. 859437-43-7](/img/structure/B14180482.png)
9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene is an organic compound with a complex structure that includes a fluorene core substituted with ethyl groups and nitrophenyl ethenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorene Core: The fluorene core is synthesized through a Friedel-Crafts alkylation reaction, where fluorene is alkylated with ethyl groups.
Introduction of the Ethenyl Groups:
Nitration: The final step is the nitration of the phenyl rings, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro groups, to form corresponding amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, where substituents such as halogens can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while halogenation introduces halogen atoms onto the aromatic rings.
Aplicaciones Científicas De Investigación
9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe in biological imaging and as a precursor for pharmaceuticals.
Industry: It is used in the production of advanced materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism by which 9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene exerts its effects is primarily related to its electronic structure. The presence of nitro groups and ethenyl linkages influences the compound’s ability to participate in electron transfer processes. These properties make it useful in applications such as OLEDs, where efficient electron transport is crucial.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Dioctyl-2,7-dibromofluorene: Similar in structure but with different substituents, leading to variations in electronic properties.
9,9-Dimethylfluorene: Lacks the nitrophenyl ethenyl groups, resulting in different reactivity and applications.
9,9-Bis(4-hydroxyphenyl)fluorene: Contains hydroxyl groups instead of nitro groups, affecting its chemical behavior and uses.
Uniqueness
9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene is unique due to the combination of its fluorene core with nitrophenyl ethenyl groups. This structure imparts specific electronic properties that are valuable in materials science and organic electronics, distinguishing it from other similar compounds.
Propiedades
Número CAS |
859437-43-7 |
|---|---|
Fórmula molecular |
C33H28N2O4 |
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
9,9-diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]fluorene |
InChI |
InChI=1S/C33H28N2O4/c1-3-33(4-2)31-21-25(7-5-23-9-15-27(16-10-23)34(36)37)13-19-29(31)30-20-14-26(22-32(30)33)8-6-24-11-17-28(18-12-24)35(38)39/h5-22H,3-4H2,1-2H3 |
Clave InChI |
BUGAYAFVHHNLFE-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C2=C(C=CC(=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=C1C=C(C=C4)C=CC5=CC=C(C=C5)[N+](=O)[O-])CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



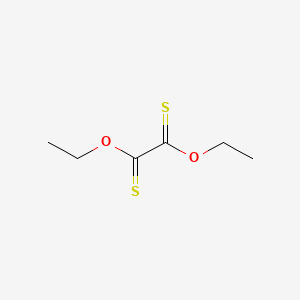
![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)
![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)
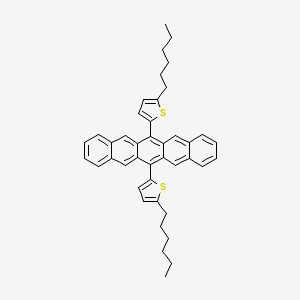

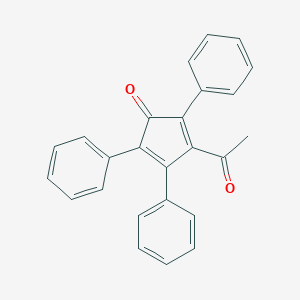
![N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide](/img/structure/B14180458.png)
![4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine](/img/structure/B14180466.png)
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)
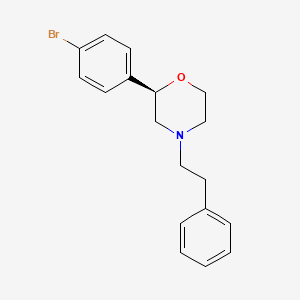
![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)

